5-Fluoro-2-mercaptobenzoic acid (CAS 120121-07-5), also known as 5-fluoro-thiosalicylic acid, is an aryl fluorinated building block characterized by the precise arrangement of a carboxylic acid, a thiol group, and a fluorine atom on a benzene ring. Commercially available at purities of ≥96%, it presents as a solid with a melting point of 137–142 °C . In industrial and laboratory procurement, this compound is primarily selected for its specific electronic profile; the inductive electron-withdrawing effect of the 5-fluoro substituent significantly modulates the pKa and nucleophilicity of the adjacent thiol and carboxylate groups compared to unsubstituted thiosalicylic acid. This precise electronic tuning makes it an essential precursor for advanced pharmaceutical libraries, targeted biochemical probes, and high-performance corrosion inhibitors [1].
Substituting 5-fluoro-2-mercaptobenzoic acid with its non-fluorinated parent, thiosalicylic acid, or alternative positional isomers (such as 3-fluoro analogs) results in measurable changes to downstream performance and processability. In synthetic workflows, the 5-fluoro group specifically tunes the nucleophilicity of the mercapto group, reducing the rapid oxidative dimerization to disulfides that plagues more electron-rich thiophenols [1]. In formulation contexts, such as oilfield corrosion inhibition, the altered electron density is critical for maintaining stable coordinate bonds with iron sulfide surfaces at temperatures exceeding 120 °C, where generic aliphatic mercaptans fail [2]. Furthermore, in biological probe synthesis, the spatial and electronic footprint of the 5-position fluorine is strictly required for target recognition, rendering 3-substituted analogs completely inactive [3].
In wet sour crude environments containing H2S and CO2, standard aliphatic mercaptocarboxylic acids often desorb or degrade at elevated temperatures. The introduction of the electron-withdrawing 5-fluoro group on the thiosalicylic acid core alters the electron density of the thiol-carboxylate binding motif. This modification enhances the stability of the protective FeS layer on steel surfaces at extreme oilfield temperatures (120–140 °C), outperforming non-fluorinated baselines[1].
| Evidence Dimension | Thermal stability of protective layer in H2S/CO2 |
| Target Compound Data | Maintains stable FeS coordination up to 120–140 °C |
| Comparator Or Baseline | Standard aliphatic mercaptocarboxylic acids (desorb/degrade at high temps) |
| Quantified Difference | Extended operational temperature range in high H2S/CO2 ratio environments |
| Conditions | Wet sour crude simulation, steel matrix, H2S-CO2-H2O system |
Enables the formulation of robust corrosion inhibitors for deep-well extraction where standard mercaptans fail thermally.
When synthesizing diarylthioether libraries, the nucleophilicity of the thiol must be balanced against the electronic effects of the aromatic ring. 5-Fluoro-2-mercaptobenzoic acid demonstrates excellent reactivity in base-mediated SNAr couplings. For example, coupling with deactivated aryl fluorides (e.g., 1-fluoro-4-nitro-2-(trifluoromethyl)benzene) achieves an 83% isolated yield. The 5-fluoro substituent provides optimal electronic tuning without inducing the rapid dimerization and disulfide formation often seen in more electron-rich thiophenols [1].
| Evidence Dimension | Isolated yield in SNAr coupling |
| Target Compound Data | 83% isolated yield |
| Comparator Or Baseline | Electron-rich thiophenols (prone to rapid oxidative dimerization) |
| Quantified Difference | High conversion with minimized disulfide byproduct formation |
| Conditions | Base-mediated coupling with 1-fluoro-4-nitro-2-(trifluoromethyl)benzene, K2CO3, DMF |
Reduces downstream purification bottlenecks and improves throughput for pharmaceutical library synthesis.
In the design of S-prenyl analogues targeting Ras protein membrane anchorage, the structural requirements of the thiosalicylic acid core are exceptionally stringent. Derivatives synthesized from 5-fluoro-2-mercaptobenzoic acid (e.g., 5-F-FTS) successfully inhibit EJ cell growth with an IC50 of 10–26 µM. In stark contrast, shifting the substitution to the 3-position (e.g., 3-chloro/fluoro analogs) renders the resulting probes completely inactive (IC50 > 50 µM) [1].
| Evidence Dimension | EJ cell growth inhibition (IC50) |
| Target Compound Data | 10–26 µM (5-fluoro derivative) |
| Comparator Or Baseline | 3-substituted analogs (IC50 > 50 µM) |
| Quantified Difference | >2-fold to complete restoration of activity based on exact halogen position |
| Conditions | H-Ras-transformed EJ cell culture, 5-day growth assay |
Dictates the absolute necessity of the 5-position substitution when procuring precursors for functional Ras pathway inhibitors.
Due to its enhanced thermal stability and optimized iron-sulfide binding affinity compared to aliphatic mercaptans, this compound is highly suited as a core active ingredient in corrosion inhibitor formulations for deep-well oil and gas extraction, specifically in aggressive H2S/CO2 environments reaching 120–140 °C [1].
The compound is a high-yielding precursor for synthesizing fluorinated diarylthioethers via nucleophilic aromatic substitution. Its tuned nucleophilicity ensures high coupling yields (e.g., 83%) while minimizing the formation of unwanted disulfide dimers, streamlining downstream purification in medicinal chemistry workflows[2].
For researchers developing targeted inhibitors of Ras protein membrane anchorage, the 5-fluoro substitution is strictly required to maintain biological activity. It serves as the essential starting material for synthesizing active S-farnesylthiosalicylic acid derivatives (5-F-FTS) used in oncology and cellular signaling research [3].
Irritant